2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide
CAS No.:
Cat. No.: VC20473479
Molecular Formula: C12H14ClN3O
Molecular Weight: 251.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14ClN3O |
|---|---|
| Molecular Weight | 251.71 g/mol |
| IUPAC Name | 2-[3-(2-aminoethyl)-6-chloroindol-1-yl]acetamide |
| Standard InChI | InChI=1S/C12H14ClN3O/c13-9-1-2-10-8(3-4-14)6-16(7-12(15)17)11(10)5-9/h1-2,5-6H,3-4,7,14H2,(H2,15,17) |
| Standard InChI Key | AEJNMXLOSJCAFP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Cl)N(C=C2CCN)CC(=O)N |
Introduction
Chemical Identity
| Property | Value |
|---|---|
| IUPAC Name | 2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide |
| Molecular Formula | C11H13ClN2O |
| Molecular Weight | 224.69 g/mol |
| Chemical Structure | Contains a chlorinated indole core with an acetamide and aminoethyl side chain. |
Functional Groups
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Indole Ring: A bicyclic aromatic system contributing to the compound's stability and electronic properties.
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Chlorine Substitution: Enhances lipophilicity and may influence biological activity.
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Acetamide Group: Provides hydrogen bonding capabilities, contributing to solubility and interaction with biological targets.
Synthesis
The synthesis of 2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide typically involves:
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Indole Derivatization: Starting from indole or its derivatives, selective chlorination at the 6-position is achieved using reagents like N-chlorosuccinimide (NCS).
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Aminoethylation: Introduction of the aminoethyl side chain at the 3-position via alkylation or reductive amination.
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Acetamidation: Reaction of the indole nitrogen with chloroacetyl chloride or similar reagents under basic conditions.
Potential Applications
Indole derivatives like this compound have shown promising activities in various pharmacological contexts:
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Anticancer Activity: Indoles are known to inhibit cell proliferation by targeting specific enzymes or pathways in cancer cells.
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Antimicrobial Properties: Chlorinated indoles often display enhanced activity against bacterial strains.
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Neuroprotective Effects: The aminoethyl group may facilitate interaction with neurotransmitter systems.
Mechanism of Action
The compound's mechanism likely involves:
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Binding to enzymatic or receptor targets via hydrogen bonding (acetamide group) and hydrophobic interactions (indole core).
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Modulation of oxidative stress or inhibition of DNA synthesis in cancer cells.
Spectroscopic Characterization
Standard techniques for characterizing this compound include:
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NMR (Nuclear Magnetic Resonance):
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Proton (H) and Carbon (C) spectra reveal chemical shifts corresponding to the indole ring, aminoethyl chain, and acetamide group.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR):
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Identifies functional groups through characteristic absorption bands (e.g., N-H stretch for amine and amide groups).
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Crystallographic Data
X-ray crystallography may provide insights into molecular conformation and intermolecular interactions.
Safety and Handling
| Property | Details |
|---|---|
| Toxicity | Limited data available; precautions should be taken due to potential bioactivity. |
| Storage Conditions | Store in a cool, dry place away from light and moisture. |
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